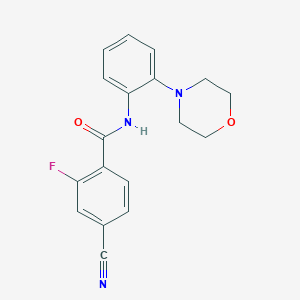![molecular formula C19H15ClN2O2 B250751 N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)
N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide, also known as ACA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune system.
作用机制
N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide inhibits cGAS activity by binding to its catalytic domain, which contains a conserved pocket that is essential for cGAS function. This compound forms a covalent bond with a cysteine residue in the pocket, thereby blocking the binding of ATP and GTP, which are required for cGAS activity. This results in the inhibition of cGAS-mediated cGAMP synthesis and downstream immune signaling.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit cGAS activity both in vitro and in vivo. Inhibition of cGAS activity by this compound has been associated with reduced production of pro-inflammatory cytokines and chemokines, as well as decreased activation of T cells and natural killer cells. This compound has also been shown to have anti-tumor effects in various cancer cell lines, possibly by inhibiting cGAS-mediated immune evasion mechanisms.
实验室实验的优点和局限性
N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide is a potent and specific inhibitor of cGAS activity, making it a valuable tool for studying the role of cGAS in the innate immune system. However, this compound has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings. Additionally, this compound has been shown to have off-target effects on other enzymes, such as DNA polymerases, which may complicate its interpretation in certain assays.
未来方向
There are several future directions for research involving N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide. First, the development of more stable and specific cGAS inhibitors may improve its effectiveness in vivo and reduce off-target effects. Second, the use of this compound in combination with other immune checkpoint inhibitors may enhance its anti-tumor effects. Finally, the role of cGAS in various diseases, such as autoimmune disorders and infectious diseases, warrants further investigation, and this compound may be a valuable tool in these studies.
Conclusion:
In conclusion, this compound is a potent inhibitor of cGAS activity that has been extensively used in scientific research. Its mechanism of action involves binding to the catalytic domain of cGAS, thereby preventing the synthesis of cGAMP and downstream immune signaling. This compound has several advantages and limitations for lab experiments, and its future directions include the development of more stable and specific cGAS inhibitors, the use of this compound in combination with other immune checkpoint inhibitors, and the investigation of cGAS in various diseases.
合成方法
N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide can be synthesized through a multi-step process involving the reaction of 5-chloro-1-naphthoic acid with acetic anhydride to form 5-chloro-1-naphthyl acetate. The resulting compound is then treated with N-(4-aminophenyl) acetamide to obtain this compound. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
科学研究应用
N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide has been extensively used in scientific research to study the role of cGAS in the innate immune system. cGAS is a cytosolic DNA sensor that detects the presence of foreign DNA in the cytoplasm and initiates an immune response. This compound inhibits cGAS activity by binding to its catalytic domain, thereby preventing the synthesis of cyclic GMP-AMP (cGAMP), a secondary messenger that activates the STING pathway and triggers an immune response.
属性
分子式 |
C19H15ClN2O2 |
|---|---|
分子量 |
338.8 g/mol |
IUPAC 名称 |
N-(4-acetamidophenyl)-5-chloronaphthalene-1-carboxamide |
InChI |
InChI=1S/C19H15ClN2O2/c1-12(23)21-13-8-10-14(11-9-13)22-19(24)17-6-2-5-16-15(17)4-3-7-18(16)20/h2-11H,1H3,(H,21,23)(H,22,24) |
InChI 键 |
LUGCAHNSSPQJSQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250676.png)
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B250677.png)
![N-[2-(difluoromethoxy)phenyl]butanamide](/img/structure/B250681.png)
![Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B250684.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B250685.png)

![5-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B250687.png)


![N-[3-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)-4-methoxyphenyl]furan-2-carboxamide](/img/structure/B250691.png)
